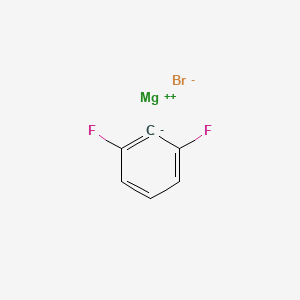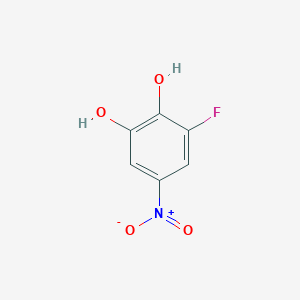![molecular formula C14H10N2O3 B12554233 2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione CAS No. 143726-26-5](/img/structure/B12554233.png)
2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione is a chemical compound belonging to the quinoline family.
Métodos De Preparación
The synthesis of 2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown promise in biological assays, potentially serving as lead compounds for drug development.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione can be compared with other quinoline derivatives such as:
3,7-diethylpyrido[3,2-g]quinoline-5,10-dione: Similar in structure but with different substituents, leading to varied biological activities.
Pyrido[2,3-g]quinoline-5,10-dione: Another quinoline derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
143726-26-5 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
2-methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione |
InChI |
InChI=1S/C14H10N2O3/c1-7-5-9-11(15-6-7)14(18)12-8(13(9)17)3-4-10(16-12)19-2/h3-6H,1-2H3 |
Clave InChI |
CBSLHGKYHVZQRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=O)C3=C(C2=O)C=CC(=N3)OC)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
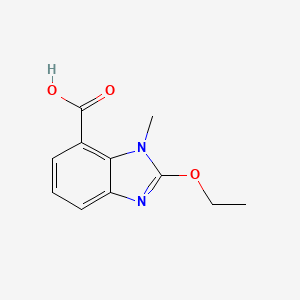

![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)

![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
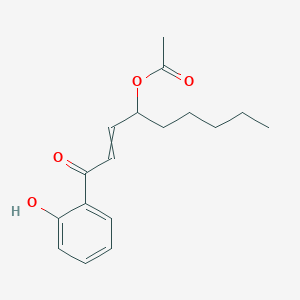
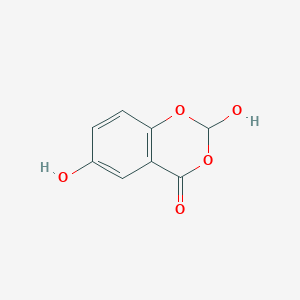
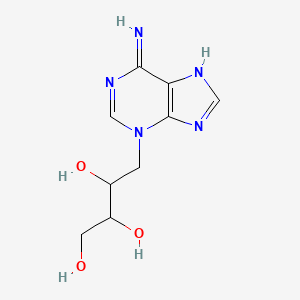
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
